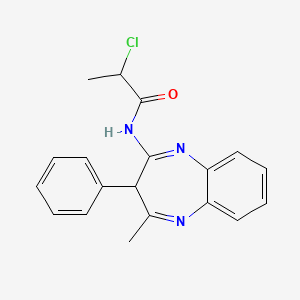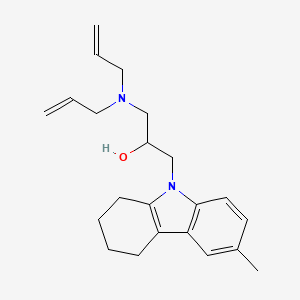![molecular formula C22H21NO4 B11577422 2-[(E)-2-(4-ethoxy-3-methoxyphenyl)ethenyl]quinolin-8-yl acetate](/img/structure/B11577422.png)
2-[(E)-2-(4-ethoxy-3-methoxyphenyl)ethenyl]quinolin-8-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1E)-2-(4-Ethoxy-3-methoxyphenyl)ethenyl]quinolin-8-yl acetate is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a quinoline core, which is a heterocyclic aromatic organic compound, and an acetate group, which is a common functional group in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-(4-ethoxy-3-methoxyphenyl)ethenyl]quinolin-8-yl acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-ethoxy-3-methoxybenzaldehyde with 8-aminoquinoline in the presence of a base to form the corresponding Schiff base. This intermediate is then subjected to acetylation using acetic anhydride to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-2-(4-Ethoxy-3-methoxyphenyl)ethenyl]quinolin-8-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxide, while reduction can produce amine derivatives.
Scientific Research Applications
2-[(1E)-2-(4-Ethoxy-3-methoxyphenyl)ethenyl]quinolin-8-yl acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a lead compound in drug discovery and development for various therapeutic areas.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 2-[(1E)-2-(4-ethoxy-3-methoxyphenyl)ethenyl]quinolin-8-yl acetate involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes or receptors, modulating various biological processes.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinacrine: Another antimalarial drug with structural similarities.
Uniqueness
2-[(1E)-2-(4-Ethoxy-3-methoxyphenyl)ethenyl]quinolin-8-yl acetate is unique due to the presence of both ethoxy and methoxy groups on the phenyl ring, which can influence its biological activity and chemical reactivity. The acetate group also adds to its distinct chemical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H21NO4 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
[2-[(E)-2-(4-ethoxy-3-methoxyphenyl)ethenyl]quinolin-8-yl] acetate |
InChI |
InChI=1S/C22H21NO4/c1-4-26-19-13-9-16(14-21(19)25-3)8-11-18-12-10-17-6-5-7-20(22(17)23-18)27-15(2)24/h5-14H,4H2,1-3H3/b11-8+ |
InChI Key |
MLLKFWAXTZBFGI-DHZHZOJOSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C/C2=NC3=C(C=CC=C3OC(=O)C)C=C2)OC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=CC2=NC3=C(C=CC=C3OC(=O)C)C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-hydroxy-3,5-dimethoxyphenyl)-2,3,9,9-tetramethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B11577345.png)
![(2E)-2-cyano-N-cyclopentyl-3-[2-(4-ethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11577346.png)
![2-(1,3-Benzoxazol-2-ylsulfanyl)-1-[4-(4-phenylphthalazin-1-yl)piperazin-1-yl]ethanone](/img/structure/B11577351.png)
![7-[4-(Difluoromethoxy)phenyl]-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11577359.png)
![N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-methoxybenzamide](/img/structure/B11577367.png)
![2-Benzyl-1-(4-hydroxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11577376.png)

![methyl 4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethyl-5H-cyclopenta[b]pyridin-5-ylidene)methyl]benzoate](/img/structure/B11577386.png)
![N-phenyl-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B11577400.png)
![4-(4-ethoxyphenyl)-7,7-dimethyl-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione](/img/structure/B11577412.png)

![6-(4-chlorophenyl)-3-methyl-N-[2-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11577421.png)
![(3-Chloro-6-fluoro-1-benzothiophen-2-yl)[4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B11577426.png)
![3-[(2E)-2-(4-butoxybenzylidene)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]-N-cyclohexylpropanamide](/img/structure/B11577428.png)
